(Z)-N'-hydroxy-2-(4-(hydroxymethyl)indolin-1-yl)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N’-hydroxy-2-(4-(hydroxymethyl)indolin-1-yl)acetimidamide is a compound that belongs to the class of indoline derivatives Indoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(4-(hydroxymethyl)indolin-1-yl)acetimidamide typically involves the reaction of indoline derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 4-(hydroxymethyl)indoline with N-hydroxyacetimidamide in the presence of a suitable catalyst. The reaction is carried out under mild conditions, typically at room temperature, to ensure the formation of the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize production costs. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxy-2-(4-(hydroxymethyl)indolin-1-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride or phosphorus tribromide for substitution reactions .
Major Products Formed
The major products formed from these reactions include carbonyl compounds, amine derivatives, and substituted indoline derivatives. These products can further undergo additional reactions to form more complex molecules with potential biological activities .
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-hydroxy-2-(4-(hydroxymethyl)indolin-1-yl)acetimidamide is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential neuroprotective effects. It has shown significant protective effects against oxidative stress-induced cell death in neuronal cells, making it a promising candidate for the treatment of neurodegenerative diseases .
Medicine
In medicine, (Z)-N’-hydroxy-2-(4-(hydroxymethyl)indolin-1-yl)acetimidamide has been investigated for its potential anticancer properties. It has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent for cancer treatment .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-2-(4-(hydroxymethyl)indolin-1-yl)acetimidamide involves its interaction with specific molecular targets and pathways. In neuroprotection, it exerts its effects by modulating oxidative stress pathways and enhancing cell survival mechanisms. In cancer treatment, it induces apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-N’-hydroxy-2-(4-(hydroxymethyl)indolin-1-yl)acetimidamide include other indoline derivatives, such as:
- 3-(2,3-dihydroindol-1-yl)-4-(indol-1-yl)maleimide
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- 3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)indolin-2-one
Uniqueness
Its hydroxyl and imidamide groups provide additional sites for chemical modification, making it a versatile compound for various scientific research applications .
Properties
Molecular Formula |
C11H15N3O2 |
---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
N'-hydroxy-2-[4-(hydroxymethyl)-2,3-dihydroindol-1-yl]ethanimidamide |
InChI |
InChI=1S/C11H15N3O2/c12-11(13-16)6-14-5-4-9-8(7-15)2-1-3-10(9)14/h1-3,15-16H,4-7H2,(H2,12,13) |
InChI Key |
NMGMFEXJYYSIQF-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN(C2=CC=CC(=C21)CO)C/C(=N/O)/N |
Canonical SMILES |
C1CN(C2=CC=CC(=C21)CO)CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.